(S)-Mirabegron
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPPPCECJKMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918937 | |
| Record name | N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928324-05-4 | |
| Record name | N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Mirabegron
General Synthetic Routes and Strategies
The synthesis of Mirabegron (B1684304) typically involves the coupling of a thiazoleacetic acid derivative with a substituted phenethylamine (B48288) moiety. Common strategies often begin with chiral building blocks that incorporate the required stereochemistry. Many reported syntheses utilize either (R)-styrene oxide or (R)-mandelic acid as chiral starting materials to introduce the (R)-configured hydroxyl group. These routes generally proceed through a series of reactions including nucleophilic ring-opening of epoxides, amide bond formation, reduction of functional groups (such as nitro or carbonyl groups), and final coupling steps.
One common approach involves the reaction of a chiral phenylethanolamine intermediate with 2-amino-4-thiazoleacetic acid or its activated derivative newdrugapprovals.orgpatsnap.comgoogle.comgoogle.comacs.org. The synthesis of the chiral phenylethanolamine intermediate is often achieved through the ring-opening of (R)-styrene oxide with a suitable phenethylamine derivative, followed by protection and reduction steps newdrugapprovals.orgacs.orggoogle.comresearchgate.net. Alternatively, routes commencing with (R)-mandelic acid involve amide formation, followed by reduction of the amide carbonyl and subsequent transformations patsnap.comacs.orggoogle.comgoldncloudpublications.com. These general strategies aim to construct the Mirabegron molecule while ensuring the correct stereochemistry at the benzylic alcohol position.
Enantioselective Synthesis and Control of (S)-Mirabegron Formation
The therapeutic activity of Mirabegron resides in its (R)-enantiomer goldncloudpublications.comnewdrugapprovals.orggoldncloudpublications.comijbcp.com. Consequently, synthetic strategies are designed to favor the formation of (R)-Mirabegron and minimize or eliminate the presence of its (S)-enantiomer. The control of stereochemistry is paramount, as the (S)-enantiomer is considered a critical impurity goldncloudpublications.com.
Chiral Starting Material Approaches
The most direct method to control stereochemistry is by employing enantiomerically pure chiral starting materials.
Using (R)-Styrene Oxide: The initial synthesis of Mirabegron by Yamanouchi Pharmaceutical utilized (R)-styrene oxide as a chiral precursor newdrugapprovals.orgacs.orgresearchgate.net. The epoxide ring-opening with 2-(4-nitrophenyl)ethanamine (B181158) hydrochloride, followed by protection, reduction, and coupling with a thiazoleacetic acid derivative, leads to (R)-Mirabegron. If the corresponding (S)-styrene oxide were used in this pathway, it would yield this compound or its precursors.
Using (R)-Mandelic Acid: Another prevalent strategy involves (R)-mandelic acid as the chiral starting material acs.orggoogle.comgoldncloudpublications.com. This route typically involves forming an amide with a phenethylamine derivative, followed by reduction of the carbonyl group. The stereochemical integrity of the mandelic acid is preserved throughout these transformations, leading to the desired (R)-configuration in the final product. The use of (S)-mandelic acid would similarly lead to the formation of the (S)-enantiomer of Mirabegron.
The enantiomeric purity of these starting materials directly dictates the enantiomeric purity of the final Mirabegron product. Therefore, sourcing high-purity (R)-enantiomers of styrene (B11656) oxide or mandelic acid is crucial for controlling the formation of this compound.
Asymmetric Catalysis in Mirabegron Synthesis
While chiral starting materials are common, asymmetric catalysis offers an alternative or complementary approach to establish chirality. Although specific examples of asymmetric catalysis directly yielding this compound are less emphasized in the literature, the principles apply to controlling the formation of either enantiomer.
Asymmetric hydrogenation or other catalytic methods could potentially be employed to reduce prochiral precursors to chiral intermediates with high enantioselectivity. For instance, research into asymmetric hydrogenation of α-hydroxy ketones has demonstrated the generation of chiral 1,2-diols with high enantiomeric excess (ee) using cobalt catalysts and chiral ligands researchgate.net. If such a catalytic step were incorporated into a Mirabegron synthesis route to create the chiral alcohol moiety, careful selection of the chiral catalyst and conditions would be essential to favor the (R)-configuration and minimize the formation of the (S)-enantiomer.
Control of this compound Formation During Synthesis
Given that (R)-Mirabegron is the active pharmaceutical ingredient, significant effort in process development is directed towards minimizing the formation of this compound. This involves:
Stereoselective Synthesis: Employing synthetic routes that inherently favor the (R)-enantiomer, often by starting with enantiopure (R)-chiral building blocks.
Chiral Resolution: Although less common in modern large-scale synthesis for Mirabegron, chiral resolution techniques (e.g., crystallization with chiral resolving agents or chiral chromatography) could theoretically be used to separate enantiomers if a racemic mixture were formed. However, the focus is on preventing its formation rather than removing it post-synthesis.
Impurity Profiling and Control: Detailed analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are employed to monitor and quantify the levels of this compound throughout the synthesis process and in the final drug substance newdrugapprovals.org. Pharmacopoeial limits, such as the European Pharmacopoeia's requirement of not more than 0.2% for the opposite isomer, underscore the need for stringent control goldncloudpublications.com. Research has also focused on synthesizing and characterizing chiral impurities, including this compound, to aid in quality control goldncloudpublications.comhumanjournals.com.
The synthesis of this compound itself is primarily of interest for creating reference standards for analytical testing and quality control, rather than for therapeutic purposes veeprho.com.
Process Chemistry Innovations and Optimization
Process chemistry innovations aim to make the synthesis of Mirabegron more efficient, cost-effective, environmentally friendly, and scalable, with a strong emphasis on maintaining enantiomeric purity.
Development of Efficient and Scalable Methods
Several advancements have been made to streamline Mirabegron synthesis and improve its industrial viability:
Improved Reagent Selection: Replacing expensive or hazardous reagents with more economical and safer alternatives. For instance, the use of pivaloyl chloride (PivCl) via a mixed anhydride (B1165640) method has been explored as an efficient alternative to traditional coupling agents like EDCI and HOBt for amide formation acs.orgresearchgate.netresearchgate.net.
Streamlined Reaction Sequences: Developing shorter synthetic routes that minimize the number of steps and avoid laborious purification techniques like column chromatography, which are often costly and difficult to scale patsnap.comgoogle.comgoogle.comresearchgate.net.
Solvent System Optimization: Investigating solvent systems that enhance reaction efficiency, facilitate product isolation, and minimize side reactions. For example, using biphasic solvent systems has been shown to mitigate side reactions that can occur with reagents like triethylamine (B128534) hydrochloride acs.orgresearchgate.net.
These process innovations are crucial for the large-scale production of Mirabegron, ensuring consistent quality and cost-effectiveness while maintaining strict control over the enantiomeric impurity profile.
Solid State Chemistry and Polymorphism of Mirabegron
Identification and Characterization of Polymorphic Forms (e.g., α-form, β-form)
(S)-Mirabegron is known to exist in at least two crystalline polymorphic forms, designated as the α-form and the β-form. researchgate.net These forms have distinct physicochemical properties, with the α-form being the more thermodynamically stable and, therefore, the preferred form for pharmaceutical formulations. researchgate.netgoogle.com
The α-form is characterized as non-hygroscopic and stable, making it suitable for medicinal use. researchgate.netgoogle.com In contrast, the β-form is metastable and exhibits hygroscopicity, tending to absorb water. researchgate.net The β-form can be converted to the more stable α-form, a process that is often desirable during manufacturing. researchgate.net
Detailed characterization of these polymorphs is typically achieved through techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Powder X-ray Diffraction (PXRD)
The PXRD patterns provide a unique fingerprint for each crystalline form based on the diffraction angles of X-rays interacting with the crystal lattice.
| Polymorphic Form | Characteristic PXRD Peaks (2θ) |
| α-form | 5.32°, 8.08°, 15.28°, 17.88°, 19.04°, 20.20°, 23.16°, 24.34° google.com |
| β-form | 9.68°, 19.76°, 20.72°, 22.10°, 23.52° google.com |
Differential Scanning Calorimetry (DSC)
DSC analysis reveals the thermal properties of the polymorphs, such as their melting points and any phase transitions.
| Polymorphic Form | DSC Thermal Events |
| α-form | A single endothermic peak observed between 142°C and 146°C. google.comgoogle.com |
| β-form | Two broad endothermic peaks are observed, one between 90°C and 110°C, and another between 142°C and 146°C. google.comgoogle.com |
Recent advancements in structural analysis using microcrystal electron diffraction (MicroED) have provided atomic-resolution structures of this compound, revealing the presence of two distinct conformers within the crystal lattice. nih.gov This technique has been instrumental in understanding the three-dimensional arrangement of the molecule in its solid state. nih.gov
Experimental and Computational Studies of Salt-Solvates
To further explore the solid-state landscape of this compound and to potentially improve its physicochemical properties, researchers have investigated the formation of multi-component solid forms, such as salt-solvates. A combined experimental and computational screening approach has led to the identification and structural elucidation of novel salt/solvate forms.
A systematic study resulted in the discovery of three new salt-solvates:
Two distinct mirabegron-orotate salts.
A mirabegron-isobutyrate (acetonitrile solvate) salt.
The crystal structures of these new forms were determined using single-crystal X-ray diffraction (SCXRD). The synthesis of these novel forms was achieved through methods like solvent-mediated transformation and reaction or solution crystallization.
Analysis of Intermolecular Interactions in Crystalline Forms
The stability and properties of the different crystalline forms of this compound are governed by the network of intermolecular interactions within the crystal lattice. Detailed computational analyses, such as Density Functional Theory (DFT), have been employed to understand these interactions in the newly characterized salt-solvate forms.
These computational studies have unveiled a diverse array of intermolecular interactions, including:
Hydrogen Bonding : The MicroED study of this compound revealed a dense three-dimensional network of hydrogen bonds. nih.gov In the salt-solvates, charge-assisted N-H···O hydrogen bonds and various supramolecular synthons, such as centrosymmetric R²₂(8), R²₂(10), and R²₂(9) synthons, were identified.
π-stacking Interactions : These interactions were also found to play a role in the crystal packing of the salt-solvates.
Advanced computational tools like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCIPlot) analysis, and Molecular Electrostatic Potential (MEP) surface mapping have provided deeper insights into the nature and strength of these non-covalent interactions. These analyses are crucial for understanding the solid-state chemistry of this compound and for the rational design of new solid forms with desired properties.
Advanced Analytical Methodologies for Mirabegron
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Mirabegron (B1684304), providing powerful means for separation and quantification. Techniques such as HPLC, UPLC, and HPTLC are widely utilized due to their high resolution and sensitivity. researchgate.net
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a predominant technique for the analysis of Mirabegron. researchgate.net These methods are valued for their accuracy, precision, and robustness in determining the compound in various samples. ajphr.comjmchemsci.com
A key challenge in the analysis of Mirabegron is the separation of its enantiomers, (R)-Mirabegron (the active moiety) and (S)-Mirabegron (the chiral impurity). oup.com Specific chiral HPLC methods have been developed to achieve this separation. One such method utilizes a Chiralpak AY-H column, which is coated with amylose (B160209) tris-(5-chloro-2-methylphenylcarbamate), under normal phase conditions. oup.com The separation is reported to be enthalpy-driven. oup.com Another novel HPLC method for enantioseparation uses cyclodextrin-based chiral stationary phases (CSPs), with a Chiral CD-Ph column (phenylcarbamate-β-cyclodextrin) showing effective enantiorecognition. nih.gov This method allows for the determination of this compound as a chiral impurity in pharmaceutical products. nih.gov
Various RP-HPLC methods have been established for the quantification of Mirabegron in standard and tablet dosage forms. These methods employ different stationary phases, mobile phase compositions, and detection wavelengths to achieve optimal separation and sensitivity. For instance, a method using a Puratis C18 column with a gradient mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and methanol (B129727) has been developed for the determination of Mirabegron and its potential impurities. ajphr.com Another method employs a Restek C18 column with an isocratic mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724). jmchemsci.com
Table 1: Examples of HPLC Methods for Mirabegron Analysis
| Stationary Phase | Mobile Phase | Detection (nm) | Application | Reference |
|---|---|---|---|---|
| Chiralpak AY-H (250 × 4.6 mm, 5 µm) | n-hexane:ethanol:diethyl amine (55:45:0.1, v/v/v) | 254 | Enantiomeric Separation | oup.com |
| Chiral CD-Ph | Methanol:water:diethylamine (B46881) (90:10:0.1, v/v/v) | - | Enantiomeric Separation | nih.gov |
| Puratis C18 (250 × 4.6mm, 5µm) | A: 20 mM Ammonium acetate (pH 4.5); B: Methanol (Gradient) | 247 | Impurity Profiling | ajphr.com |
| Restek C18 (250 mm × 4.6 mm, 5μm) | Buffer (Potassium dihydrogen phosphate, pH 7.0):Acetonitrile (60:40, v/v) | 249 | Assay in Tablets | jmchemsci.com |
| Primesep 500 | Water:Acetonitrile with Ammonium formate (B1220265) buffer | 250 | Assay in Tablets | sielc.com |
| C18 column (250 x 4.6 mm, 5 µm) | Methanol:0.1% Orthophosphoric acid (pH 4.2 with triethylamine) | 231 | Simultaneous Quantification with Solifenacin (B1663824) | impactfactor.org |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including greater sensitivity, improved resolution, and faster analysis times. amazonaws.com This is achieved by using columns with smaller particle sizes (typically less than 2.5 µm) and operating at higher pressures. amazonaws.comamazonaws.com
Several UPLC methods have been developed for the determination of Mirabegron in tablet dosage forms. amazonaws.comamazonaws.com One method utilizes an Acquity BEH C18 column with a mobile phase of potassium dihydrogen phosphate and methanol, demonstrating linearity in the 50-150 µg/mL range. amazonaws.com UPLC is also frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the quantification of Mirabegron in biological matrices like rat plasma. scielo.br This combination provides high selectivity and sensitivity, with one method achieving a lower limit of quantification (LLOQ) of 5 ng/mL. scielo.br The sample preparation for such analyses often involves a straightforward protein precipitation step with acetonitrile. scielo.br
Table 2: Examples of UPLC Methods for Mirabegron Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Acquity BEH C18 (50 x 3.0 mm, 1.7 µm) | Potassium dihydrogen phosphate:Methanol (70:30, v/v) | UV at 254 nm | Assay in Tablets | amazonaws.comamazonaws.com |
| UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) | - | MS/MS (m/z 397.3→379.6) | Quantification in Rat Plasma | scielo.br |
| Waters CSH C18 (100 mm, 2.1 mm, 1.7 µm) | Ammonium acetate (10 mmol, pH 5):Acetonitrile (Gradient) | MS/MS | Degradation Product Analysis | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is a robust and valuable planar chromatography technique used for the separation and quantification of Mirabegron. ajgreenchem.com It is particularly useful for stability testing of bulk drugs and formulations. ajgreenchem.com HPTLC methods have been developed for the simultaneous estimation of Mirabegron with other drugs, such as Solifenacin succinate (B1194679) and Tamsulosin. nih.govajgreenchem.com
A typical HPTLC method involves applying the sample as a band on a precoated silica (B1680970) gel 60 F254 aluminum plate. ajgreenchem.com The plate is then developed in a chamber with an optimized mobile phase. For Mirabegron, a mobile phase of n-Butanol:Methanol:Water:Ammonia (6:2:2:0.2 v/v/v/v) has been shown to produce a sharp peak at a retention factor (R_f) of 0.67 ± 0.014. ajgreenchem.com Another method for simultaneous determination with Tamsulosin used a mobile phase of methanol-ethyl acetate-ammonia (3:7:0.1, v/v) and reported R_f values of 0.42 for Mirabegron and 0.63 for Tamsulosin. nih.gov Quantification is achieved through densitometric scanning at a specific wavelength, commonly 257 nm or 270 nm for Mirabegron. ajgreenchem.comnih.gov
Table 3: Examples of HPTLC Methods for Mirabegron Analysis
| Stationary Phase | Mobile Phase | R_f Value | Detection (nm) | Application | Reference |
|---|---|---|---|---|---|
| Precoated silica gel aluminum plates 60 F254 | n-Butanol:Methanol:Water:Ammonia (6:2:2:0.2 v/v/v/v) | 0.67 ± 0.014 | 257 | Quantification, Stability-Indicating | ajgreenchem.comajgreenchem.com |
| Silica gel F254 | Methanol:Ethyl acetate:Ammonia (3:7:0.1, v/v) | 0.42 | 270 | Simultaneous Determination with Tamsulosin | nih.gov |
| Aluminum supported plates pre-coated with silica gel 60F-254 | Methanol:Acetonitrile:Triethylamine (B128534) (4:6:0.1, v/v/v) | 0.58 ± 0.0089 | 247 | Quantification, Forced Degradation Study | researchgate.net |
Planar Chromatography Applications
Planar chromatography encompasses techniques where the separation is performed on a planar surface. High-Performance Thin-Layer Chromatography (HPTLC) is the most sophisticated and widely applied form of planar chromatography for the analysis of Mirabegron. researchgate.netajgreenchem.com The methodologies and applications described under the HPTLC section (4.1.3) represent the primary use of planar chromatography for this compound. These methods are valued for their ability to analyze multiple samples simultaneously, cost-effectiveness, and utility in stability-indicating assays. nih.govijpdd.org
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are essential for both the quantification and structural characterization of chemical compounds. For Mirabegron, UV-Visible spectrophotometry is a commonly used technique for routine quantitative analysis. researchgate.net
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of Mirabegron in bulk and pharmaceutical formulations. researchgate.netxisdxjxsu.asia The method is based on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.
The procedure involves dissolving a precisely weighed sample of Mirabegron in a suitable solvent, typically methanol, and measuring its absorbance at the wavelength of maximum absorption (λ_max). researchgate.netresearchgate.net For Mirabegron dissolved in methanol, the λ_max is consistently reported to be 251 nm. researchgate.netxisdxjxsu.asia The method demonstrates linearity over specific concentration ranges, allowing for the accurate quantification of the drug. researchgate.netsamipubco.com For instance, linearity has been reported in ranges such as 0.2-1.2 µg/mL and 2-14 µg/mL. researchgate.netxisdxjxsu.asia This technique has been validated according to ICH guidelines and is suitable for routine quality control tests. xisdxjxsu.asiasamipubco.com
Table 4: Examples of UV-Visible Spectrophotometry Methods for Mirabegron Analysis
| Solvent | λ_max (nm) | Linearity Range (µg/mL) | Application | Reference |
|---|---|---|---|---|
| Methanol | 251 | 0.2–1.2 | Quantification in Bulk and Formulation | researchgate.net |
| Methanol | 251 | 2-14 | Quality Control in Tablets | xisdxjxsu.asia |
| - | 249.54 (First-order derivative) | 3.125-62.5 | Simultaneous Estimation with Silodosin | samipubco.com |
| Methanol | 247 | 2-18 | Quantification in Bulk and Formulation | chemmethod.com |
Spectrofluorimetry
Spectrofluorimetry offers a sensitive approach for the quantification of Mirabegron, although the compound itself is recognized as a weakly fluorescent substance. nih.gov Due to its limited native fluorescence, which is the intrinsic fluorescence of a molecule without the need for fluorescent dyes, various methods have been developed to enhance its detection. nih.govoup.com These methods often involve either derivatization to create a highly fluorescent product or the utilization of fluorescence quenching effects.
Several validated spectrofluorimetric methods include:
Quenching of Acetoxymercuric Fluorescein (AMF): This method is based on the principle that Mirabegron quenches the fluorescence of the AMF reagent. The analysis is performed at an excitation wavelength (λex) of 498 nm and an emission wavelength (λem) of 520 nm. It demonstrates good linearity over a concentration range of 1–5 μg/mL. nih.gov
Quenching of Amino Acids: The fluorescence of amino acids like tyrosine and L-tryptophan can be quenched by Mirabegron. These green spectrofluorimetric methods have been optimized for different pH conditions and show linearity across concentration ranges of 2-20 μg/mL for the tyrosine system and 1-30 μg/mL for the L-tryptophan system. nih.govresearchgate.net
Derivatization with NBD-Cl: To overcome weak native fluorescence, Mirabegron can be reacted with the fluorogenic reagent 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). This reaction produces a yellow-colored fluorophore that can be measured at an emission wavelength of 546 nm after excitation at 471 nm, offering a highly sensitive linearity range of 50–600 ng/mL. nih.gov
Derivatization with Ninhydrin (B49086) and Phenylacetaldehyde (B1677652): A condensation reaction involving Mirabegron's amino group with ninhydrin and phenylacetaldehyde forms a strongly fluorescent diaryl pyrrolone compound. This derivative is analyzed at an emission wavelength of 477 nm upon excitation at 385 nm, with a linear range of 0.25 to 5.0 µg/mL. researchgate.net
Turn-on Fluorescence via Hantzsch Synthesis: A novel "turn-on" fluorescence strategy based on the Hantzsch dihydropyridine (B1217469) synthesis allows for the sensitive detection of Mirabegron. This method permits selective determination at an emission wavelength of 486 nm after excitation at 410 nm, covering a linear range of 0.5 to 2.0 µg/mL. molnar-institute.com
These methods have been rigorously validated according to the International Council for Harmonisation (ICH) guidelines and have been successfully applied for the analysis of Mirabegron in bulk powder, pharmaceutical tablets, and biological samples such as human plasma. nih.govnih.govresearchgate.netmolnar-institute.com
| Method | Principle | Excitation (λex) | Emission (λem) | Linearity Range | Reference |
|---|---|---|---|---|---|
| AMF Quenching | Quenching of Acetoxymercuric Fluorescein | 498 nm | 520 nm | 1-5 µg/mL | nih.gov |
| Amino Acid Quenching | Quenching of Tyrosine / L-Tryptophan | - | - | 2-30 µg/mL | nih.govresearchgate.net |
| NBD-Cl Derivatization | Formation of fluorescent derivative | 471 nm | 546 nm | 50-600 ng/mL | nih.gov |
| Ninhydrin/Phenylacetaldehyde Derivatization | Formation of diaryl pyrrolone derivative | 385 nm | 477 nm | 0.25-5.0 µg/mL | researchgate.net |
| Hantzsch Dihydropyridine Synthesis | "Turn-on" fluorescence | 410 nm | 486 nm | 0.5-2.0 µg/mL | molnar-institute.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its related substances. It provides detailed information about the molecular structure, which is critical for confirming the identity of the compound and characterizing any impurities.
NMR is frequently used in combination with mass spectrometry (MS) to identify and characterize process-related impurities and degradation products that may arise during synthesis or storage. nih.govnih.gov For instance, studies have successfully utilized 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques to elucidate the structures of specific impurities, such as N-formyl Mirabegron and a methylene-bridged Mirabegron dimer. nih.govscilit.com The comprehensive analysis of NMR spectra allows for the unambiguous assignment of protons and carbons in the molecule, confirming the connectivity and stereochemistry.
Detailed ¹H NMR and ¹³C NMR spectral data for Mirabegron and its various impurities have been reported in scientific literature and patents, serving as a crucial reference for quality control. molnar-institute.comresearchgate.net This information is vital for confirming the structure of the active pharmaceutical ingredient and for identifying unknown peaks observed during chromatographic analysis.
| Proton (¹H) | Reported Chemical Shift (δ, ppm) in DMSO-d₆ | Reference |
|---|---|---|
| Ar-NH-CO | 10.00 (s, 1H) | molnar-institute.com |
| Aromatic Protons | 7.50 (d, 2H), 7.30 (dd, 4H), 7.23 (dd, 1H), 7.12 (d, 2H) | molnar-institute.com |
| Thiazole-NH₂ | 6.90 (s, 2H) | molnar-institute.com |
| Thiazole-CH | 6.30 (s, 1H) | molnar-institute.com |
| CH₂-CO | 3.45 (s, 2H) | molnar-institute.com |
| Aliphatic CH₂ Protons | 2.74 (dd, 2H), 2.64 (m, 4H) | molnar-institute.com |
Mass Spectrometry (MS, MS/MS, QTOF-MS/MS, ESI-MS) for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used for the structural confirmation and quantification of this compound. When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity for analyzing the drug, its metabolites, and impurities in various matrices.
Different MS techniques are employed for the analysis of Mirabegron:
Tandem Mass Spectrometry (MS/MS): LC-MS/MS is extensively used for the quantitative analysis of Mirabegron and its metabolites in biological fluids like human plasma. nih.govnih.gov This technique operates by selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and fragmenting it to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) mode ensures high specificity and sensitivity.
Quadrupole Time-of-Flight (QTOF) MS: High-resolution mass spectrometry, such as UPLC-QTOF-MS/MS, is particularly valuable for characterizing unknown degradation products. nih.govmdpi.com It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its fragments, facilitating the structural elucidation of impurities. nih.gov
Ionization Techniques: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like Mirabegron, often in the positive ion mode (ESI+). Atmospheric Pressure Chemical Ionization (APCI) has also been utilized as an ionization source for Mirabegron analysis. nih.gov
The protonated molecule for Mirabegron ([M+H]⁺) is consistently observed at a mass-to-charge ratio (m/z) of 397.3. researchgate.net Fragmentation studies have identified key product ions that are characteristic of the Mirabegron structure. For example, under collision-induced dissociation, the molecule fragments in predictable ways, such as through the loss of a water molecule or cleavage of the amide bond. nih.gov The fragment ion at m/z 120, corresponding to the 2-phenylethenamine moiety, is a significant peak in the MS/MS spectrum. nih.gov
| Technique | Ionization Source | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | ESI+, APCI | 397.3 | 379.6, 120 | Quantification in plasma | nih.govresearchgate.net |
| UPLC-QTOF-MS/MS | ESI+ | 397.2 | 239, 141, 120, 113 | Degradation product characterization | nih.gov |
| LC-MS | APCI+ | 425.0 (for N-formyl impurity) | 407, 379 | Impurity identification | researchgate.net |
Enantioseparation and Chiral Purity Determination of this compound
As Mirabegron is a chiral molecule, with the (R)-enantiomer being the therapeutically active form, the separation and quantification of its inactive (S)-enantiomer are of paramount importance for ensuring drug quality, safety, and efficacy.
Chiral Chromatography (e.g., Cyclodextrin-Based Chiral Columns)
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the primary method for the enantioseparation of Mirabegron. Both polysaccharide- and cyclodextrin-based CSPs have proven effective.
Polysaccharide-Based CSPs: A notable example is the Chiralpak AY-H column, which features amylose tris-(5-chloro-2-methylphenylcarbamate) as the chiral selector. A validated normal-phase HPLC method using this column with a mobile phase of n-hexane, ethanol, and diethylamine (55:45:0.1, v/v/v) achieved excellent baseline separation of the enantiomers. nih.govnih.gov
Cyclodextrin-Based CSPs: Various cyclodextrin-based columns have been evaluated for their ability to resolve Mirabegron enantiomers. mdpi.com Research has shown that a phenylcarbamate-β-cyclodextrin CSP (Chiral CD-Ph) provides effective enantiorecognition. nih.govmdpi.com An optimized method using this column with a mobile phase of methanol, water, and diethylamine (90:10:0.1, v/v/v) allows for the separation of the enantiomers in under 10 minutes, with the undesired (S)-enantiomer eluting first. nih.govmdpi.com The European Pharmacopoeia specifically recommends a "beta-cyclodextrin derivative of silica gel for chiral separation," underscoring the regulatory acceptance of this column type for the enantiomeric purity testing of Mirabegron. nih.gov
| Chiral Stationary Phase (Column) | Mobile Phase | Mode | Key Feature | Reference |
|---|---|---|---|---|
| Amylose tris-(5-chloro-2-methylphenylcarbamate) (Chiralpak AY-H) | n-hexane:ethanol:DEA (55:45:0.1) | Normal Phase | Baseline resolution (Rs > 3.5) | nih.govnih.gov |
| Phenylcarbamate-β-cyclodextrin (Chiral CD-Ph) | Methanol:water:DEA (90:10:0.1) | Reversed Phase | Fast separation (<10 min), (S)-enantiomer elutes first | nih.govmdpi.com |
Methods for Identification and Control of Chiral Impurities
The primary chiral impurity in the active pharmaceutical ingredient (R)-Mirabegron is its enantiomer, this compound. researchgate.net The presence of this impurity is a critical quality attribute that must be carefully controlled.
The identification and quantification of the (S)-enantiomer are performed using the validated chiral HPLC methods described previously. These methods must be highly sensitive and specific to detect and quantify the this compound impurity at very low levels, as mandated by regulatory bodies. For example, the European Pharmacopoeia sets a limit for the (S)-enantiomer, requiring its detection at 0.2% relative to the (R)-Mirabegron peak.
Control over this chiral impurity is achieved through a multi-faceted strategy that begins with the chemical synthesis process. The this compound impurity often originates from the chiral starting materials used to synthesize the drug. researchgate.net Therefore, a key control strategy is to use starting materials with very high enantiomeric purity. Subsequently, robust quality control (QC) testing of the final drug substance using validated chiral analytical methods is essential to ensure that the level of the (S)-enantiomer does not exceed the established specifications. researchgate.net This rigorous control is mandated by regulatory guidelines from the ICH, FDA, and EMA, which require a separate assessment of stereochemical purity. molnar-institute.commdpi.com
Thermodynamics of Enantioseparation
Understanding the thermodynamic principles governing the chiral separation of Mirabegron provides insight into the enantiorecognition mechanism at the molecular level. Thermodynamic parameters are determined by performing the chiral chromatography at different column temperatures and analyzing the data using Van't Hoff plots (plotting the natural logarithm of the retention factor, ln(k), against the inverse of the absolute temperature, 1/T). nih.govnih.gov
From these plots, the differences in standard enthalpy (ΔΔH°) and standard entropy (ΔΔS°) for the adsorption of the two enantiomers onto the chiral stationary phase can be calculated. nih.gov For the separation of Mirabegron enantiomers on both polysaccharide (Chiralpak AY-H) and cyclodextrin-based (Chiral CD-Ph) CSPs, studies have consistently found that the process is enthalpy-driven. nih.govnih.gov This is indicated by a negative value for the change in enthalpy (ΔΔH°), which is the dominant term in the Gibbs free energy equation (ΔΔG° = ΔΔH° - TΔΔS°). An enthalpy-controlled separation suggests that the differential interactions, such as hydrogen bonding, dipole-dipole interactions, or π-π stacking between the enantiomers and the CSP, are the primary forces responsible for the chiral recognition and separation. nih.gov
| Thermodynamic Parameter | Significance in Mirabegron Enantioseparation | Reference |
|---|---|---|
| ΔΔH° (Differential Enthalpy) | Negative, indicating the separation is exothermic and enthalpy-driven. | nih.govnih.gov |
| ΔΔS° (Differential Entropy) | Negative, indicating a more ordered transition state on the CSP. | nih.gov |
| Driving Force | Enthalpy-controlled across different column types and mobile phases. | nih.govnih.gov |
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the analysis of pharmaceutical compounds due to its high efficiency, rapid analysis time, and minimal consumption of solvents and samples. While high-performance liquid chromatography (HPLC) remains a dominant technique, CE offers a valuable alternative, particularly for the analysis of charged molecules like Mirabegron.
General Capillary Electrophoresis Method for Mirabegron
Research has demonstrated the successful application of a capillary electrophoresis method for the determination of Mirabegron in pharmaceutical formulations. eaviden.dk This method provides a straightforward and efficient means for quantifying the active pharmaceutical ingredient.
A developed and validated CE method utilizes a fused-silica capillary and an acetate buffer system. The separation is based on the principle of differential migration of the charged analyte in an electric field. Mirabegron, being a basic compound, is protonated at acidic pH, allowing for its separation and detection. eaviden.dkresearchgate.net
Key parameters for the general CE analysis of Mirabegron are summarized in the table below.
Table 1: Operating Conditions for the Capillary Electrophoresis Analysis of Mirabegron
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 cm length, 50 µm internal diameter |
| Background Electrolyte (BGE) | 50 mM Acetate buffer |
| pH | 4.0 |
| Applied Voltage | 5-30 kV |
| Detection | UV at 249 nm |
| Migration Time | Approximately 3 minutes |
This data is based on a published study for the determination of Mirabegron in pharmaceutical tablets. eaviden.dksemanticscholar.org
This method has been shown to be linear over a concentration range of 5.00-45.00 mg/L, with a limit of detection (LOD) of 0.9 mg/L and a limit of quantification (LOQ) of 3.1 mg/L, demonstrating its suitability for quality control purposes. eaviden.dk
Enantioseparation of this compound by Capillary Electrophoresis
The separation of enantiomers is a critical aspect of pharmaceutical analysis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound is the enantiomeric impurity of the active (R)-Mirabegron. While CE is a well-established technique for chiral separations, specific and detailed published methods for the enantioseparation of this compound and (R)-Mirabegron using this technique are not extensively documented in the reviewed scientific literature.
However, based on the successful enantioseparation of Mirabegron using HPLC with cyclodextrin-based chiral stationary phases and the general principles of chiral CE, it is highly probable that cyclodextrins can be employed as effective chiral selectors in the background electrolyte for the CE separation of Mirabegron enantiomers. nih.gov One study suggests that sulfated cyclodextrins would likely be effective in distinguishing between the two enantiomeric forms. eaviden.dk
The principle of chiral separation by CE with cyclodextrins involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These complexes have different formation constants and/or mobilities, leading to their separation in the electric field.
Table 2: Potential Parameters for Chiral Capillary Electrophoresis of Mirabegron Enantiomers
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Chiral Selector | Sulfated-β-cyclodextrin or other β-cyclodextrin derivatives | Proven effectiveness of β-cyclodextrin derivatives in HPLC enantioseparation of Mirabegron. nih.gov Sulfated cyclodextrins are suggested as likely effective for CE. eaviden.dk |
| Chiral Selector Concentration | To be optimized | Concentration significantly impacts resolution and migration times. |
| Background Electrolyte | Phosphate or Acetate buffer | Commonly used buffers in CE, providing good buffering capacity. |
| pH | Acidic to neutral range | The pH affects the charge of both the analyte and some chiral selectors, influencing complexation and migration. |
| Applied Voltage | To be optimized | Higher voltages can decrease analysis time but may generate excessive Joule heating. |
| Temperature | To be optimized | Temperature affects buffer viscosity and complexation kinetics, thereby influencing separation. |
The conditions in this table are proposed based on general principles of chiral CE and related separations of similar compounds, as a specific validated method for Mirabegron enantioseparation by CE was not found in the reviewed literature.
Further research and methods development are required to establish and validate a specific capillary electrophoresis method for the routine analysis and purity control of this compound. Such a method would offer a valuable, orthogonal technique to existing HPLC methods.
Degradation Pathways and Impurity Profiling of Mirabegron
Forced Degradation Studies under Stress Conditions
Forced degradation studies are designed to intentionally degrade the drug substance or product under exaggerated conditions to identify potential degradation products and pathways.
Hydrolytic Degradation (Acid, Alkali)
Mirabegron (B1684304) has been shown to be susceptible to hydrolysis under both acidic and alkaline conditions sci-hub.sechemmethod.comchemmethod.comiajps.comimpactfactor.org.
Acidic Hydrolysis: Studies indicate that Mirabegron degrades in acidic environments. For instance, refluxing with 1 N HCl for 1 hour or exposure to 0.1 M HCl at room temperature for 30 minutes resulted in degradation, forming specific degradation products (DPs) sci-hub.sechemmethod.com. In one study, acidic hydrolysis after 1 N HCl for 1 hour led to the formation of four degradation products (DP1 to DP4) sci-hub.se. Another investigation using 0.1 M HCl at room temperature for 30 minutes showed degradation peaks at retention times (Rt) 1.58 and 1.92 chemmethod.com.
Alkaline Hydrolysis: Mirabegron also degrades under alkaline conditions. Refluxing with 0.5 N NaOH for 2 hours or 1 N NaOH at 60°C for 30 minutes caused degradation sci-hub.sechemmethod.comiajps.com. Alkaline hydrolysis with 0.5 N NaOH for 2 hours resulted in four degradation products (DP1 to DP4), while with 1 N NaOH at 60°C for 30 minutes, it formed degradation peaks at Rt 1.90, 3.37, 4.83, and 6.25 sci-hub.sechemmethod.com. Neutralization with 1 N NaOH after acidic reflux was also employed in some studies iajps.com.
Oxidative Degradation
Mirabegron can degrade when exposed to oxidizing agents. Treatment with 15% hydrogen peroxide (H₂O₂) at room temperature for 8 hours led to the formation of three degradation products (DP1, DP6, and DP7) sci-hub.se. Another study using 3% hydrogen peroxide at room temperature for 30 minutes resulted in degradation peaks at Rt 0.63, 1.71, 3.02, and 3.20 chemmethod.com. Exposure to 20% H₂O₂ at 60°C for 30 minutes also caused degradation iajps.com.
Thermal Degradation
Mirabegron has been reported to be stable under thermal stress conditions in some studies sci-hub.sersc.orgresearchgate.net. However, other studies indicate susceptibility to dry heat or thermal degradation. For instance, dry heat degradation at 80°C for 5 days in a solid state was investigated sci-hub.se. Another study involved heating the drug at 60°C for 16 hours ajgreenchem.com. Mirabegron and solifenacin (B1663824) showed 10-20% degradation under specified thermal conditions impactfactor.org.
Photolytic Degradation
Mirabegron has generally been found to be stable under photolytic conditions in several studies sci-hub.sersc.orgresearchgate.net. No significant changes in color or solid form were observed after exposure to photolytic stress conditions sci-hub.se. However, one study noted that Mirabegron and solifenacin underwent photolytic degradation, with Mirabegron showing 10-20% degradation impactfactor.org.
Identification and Structural Elucidation of Degradation Products
The identification and structural elucidation of degradation products (DPs) are critical for understanding degradation pathways and ensuring drug safety. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection and Mass Spectrometry (MS/MS), as well as High-Performance Thin-Layer Chromatography (HPTLC-MS), are commonly employed.
UPLC-MS/MS: A UPLC-PDA method was developed for Mirabegron, which was then used for UPLC-MS/MS analysis. This allowed for the identification and characterization of degradation products formed under hydrolytic and oxidative stress. A total of seven degradation products were characterized by UPLC-MS/MS in positive ion mode, with their structures proposed based on mass-to-charge (m/z) ratios, MS/MS data, and accurate mass measurements sci-hub.sersc.orgresearchgate.net. For example, under basic hydrolysis, a degradant (DP3) with [M+H]+ at m/z 373 was identified, potentially formed by the elimination of two nitrogen atoms and a carbon from the 2-aminothiazole (B372263) group sci-hub.se.
HPTLC-MS: HPTLC-MS analysis has also been utilized to elucidate the structures of Mirabegron's degradants, aiding in the identification of degradation pathways ajgreenchem.comajgreenchem.com.
LC-MS and NMR: A new degradation product, N-formyl Mirabegron (FAc-DP), was identified and synthesized using LC-MS and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This product formed due to the impact of formic acid impurity in pharmaceutical excipients nih.gov. Another study identified a dimer impurity bridged by methylene (B1212753) via LC-MS and NMR researchgate.net.
Mass and IR Spectrometry: One study isolated and confirmed the structure of a hydrolytic degradation product using mass and IR spectrometry researchgate.net.
Specific degradation products identified include:
DP1-DP7: Various degradation products were observed and characterized under different stress conditions sci-hub.sersc.orgresearchgate.net.
N-formyl Mirabegron (FAc-DP): Formed due to formic acid impurity nih.gov.
Methylene-bridged dimer: Identified as an impurity researchgate.net.
2-ATAA impurity: A process-related impurity ijoeete.com.
Potential impurities (Impurity 3, 4, 6, 8, 9): Synthesized and characterized using NMR, IR, and mass spectral studies asianpubs.org.
Table 1: Summary of Mirabegron Degradation Products and Identification Techniques
| Stress Condition | Observed Degradation Products | Identification Techniques | Reference(s) |
| Acidic Hydrolysis | DP1-DP4 | UPLC-MS/MS | sci-hub.se |
| Peaks at Rt 1.58, 1.92 | UPLC-PDA, UPLC-MS/MS | chemmethod.com | |
| Alkaline Hydrolysis | DP1-DP4 | UPLC-MS/MS | sci-hub.se |
| Peaks at Rt 1.90, 3.37, 4.83, 6.25 | UPLC-PDA, UPLC-MS/MS | chemmethod.com | |
| Hydrolytic Degradation Product (DEG) | Mass, IR Spectrometry | researchgate.net | |
| Oxidative Degradation | DP1, DP6, DP7 | UPLC-MS/MS | sci-hub.se |
| Peaks at Rt 0.63, 1.71, 3.02, 3.20 | UPLC-PDA, UPLC-MS/MS | chemmethod.com | |
| Formic Acid Exposure | N-formyl Mirabegron (FAc-DP) | LC-MS, NMR | nih.gov |
| Methylene Bridge Formation | Methylene-bridged dimer | LC-MS, NMR | researchgate.net |
| Process Related | 2-ATAA impurity | HPLC | ijoeete.com |
| Synthesis Related | Impurity 3, 4, 6, 8, 9 | NMR, IR, Mass Spectrometry | asianpubs.org |
Mechanistic Insights into Degradation Pathways
The degradation of Mirabegron under various stress conditions can be rationalized through proposed chemical mechanisms.
Hydrolysis: The amide linkage in Mirabegron is susceptible to hydrolysis in both acidic and alkaline media researchgate.netmdpi.com. Under alkaline conditions, a nucleophilic attack by a hydroxyl anion on the 2-amino-thiazole moiety can lead to degradation, potentially involving the elimination of parts of the molecule sci-hub.se. The hydrolysis is also catalyzed by butyrylcholinesterase (BChE) in the blood, which cleaves the amide bond, though this process is slow and unlikely to impact pharmacological activity mdpi.com.
Oxidation: Oxidative degradation likely involves the oxidation of susceptible functional groups within the Mirabegron molecule. The exact mechanisms for specific oxidative products are often elucidated through detailed MS/MS fragmentation analysis sci-hub.sersc.org.
Other Pathways: The formation of N-formyl Mirabegron (FAc-DP) is attributed to a reaction with formic acid, likely involving formylation of the secondary amine group nih.gov. The methylene-bridged dimer formation suggests a condensation reaction possibly involving formaldehyde (B43269) or other reactive species researchgate.net.
The proposed mechanisms help in understanding how impurities are formed, which is vital for developing strategies to control their levels during manufacturing and storage.
In Silico Toxicity Prediction of Degradation Products
The comprehensive assessment of pharmaceutical products necessitates a thorough understanding of their degradation pathways and the potential toxicity of any resulting degradation products (DPs). In silico methods offer a valuable approach to predict the toxicological profiles of these impurities early in the drug development process, thereby enhancing drug safety and guiding formulation strategies. Studies have investigated the degradation behavior of Mirabegron under various stress conditions, identifying several degradation products and subsequently evaluating their potential toxicity using computational tools.
Mirabegron has been found to degrade under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions, while remaining stable under photolytic and thermal stress researchgate.netsci-hub.sersc.orgrsc.orgresearchgate.net. Through advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), a total of seven degradation products have been characterized researchgate.netsci-hub.sersc.orgrsc.orgresearchgate.net.
Predicted Toxicity of Mirabegron Degradation Products
The in silico analysis has focused on predicting key toxicological endpoints, including mutagenicity and skin sensitization, for the identified degradation products of Mirabegron.
| Degradation Product | Predicted Mutagenicity | Structural Alerts (Mutagenicity) | Predicted Skin Sensitization | Structural Alerts (Skin Sensitization) |
| Mirabegron (Drug) | Not specified | Not specified | Not Sensitive | Not specified |
| DP1 | High | Aromatic primary/secondary amine | Sensitive | Aromatic primary/secondary amine |
| DP3 | High | Thiol or thiol exchange agent | Sensitive | Thiol or thiol exchange agent |
| DP4 | Not specified | Alpha, beta-unsaturated amide/precursor | Sensitive | Alpha, beta-unsaturated amide |
| DP5 | High | Aromatic primary/secondary amine | Sensitive | Aromatic primary/secondary amine |
Note: Data for DP2, DP6, and DP7 regarding specific toxicity predictions were not detailed in the reviewed literature.
The predictions indicate that while Mirabegron itself is not predicted to be skin-sensitive, several of its degradation products (DP1, DP3, DP4, and DP5) exhibit structural alerts suggestive of potential skin sensitization researchgate.net. Furthermore, degradation products DP1, DP3, and DP5 showed high values for predicted Ames Mutagenicity, suggesting a potential to induce DNA mutations researchgate.net. These findings highlight the importance of controlling the levels of these specific impurities in the final drug product to mitigate potential safety concerns. The structural alerts identified for these DPs provide insights into the chemical functionalities responsible for the predicted toxicity, aiding in the design of more stable formulations or synthetic routes.
Compound Names:
Mirabegron
DP1 (Degradation Product 1)
DP3 (Degradation Product 3)
DP4 (Degradation Product 4)
DP5 (Degradation Product 5)
Preclinical Pharmacological Investigations of Mirabegron
Receptor Binding and Selectivity Studies (In Vitro and Cell-Based Models)
In vitro and cell-based assays have been fundamental in elucidating the pharmacological profile of mirabegron (B1684304), confirming its high affinity and agonistic activity at the β3-adrenoceptor, as well as investigating its interactions with other receptor types.
Mirabegron demonstrates potent and selective agonism at the β3-adrenoceptor. Radioligand binding assays using Chinese hamster ovary (CHO) cells transfected with human β-adrenoceptors have shown that mirabegron has a high affinity for the β3-adrenoceptor, with reported binding constants (Ki) in the nanomolar range. nih.gov Functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cell lines expressing human β3-adrenoceptors confirm its agonistic properties.
Studies have reported an EC50 value of 22.4 nM for mirabegron at the human β3-adrenoceptor. nih.gov In comparative studies, the EC50 value for mirabegron at β3-adrenergic receptors was determined to be 10.0 nM. nih.gov The maximal response (Emax) of mirabegron is reported to be around 80-88% relative to the full agonist isoproterenol. nih.govnih.gov This indicates that while mirabegron is a potent agonist, it may not be a full agonist at the β3-adrenoceptor. nih.govnih.gov The selectivity of mirabegron for the β3-adrenoceptor is significantly higher compared to its affinity for β1- and β2-adrenoceptors, displaying over 440-fold selectivity for β3 over β1 and β2 adrenoceptors. nih.gov
Table 1: β-Adrenoceptor Binding Affinity and Functional Activity of (R)-Mirabegron
| Receptor Subtype | Binding Affinity (Ki/Kb) | Functional Activity (EC50) | Efficacy (Emax / Intrinsic Activity) | Selectivity vs. β1-AR | Selectivity vs. β2-AR |
|---|---|---|---|---|---|
| Human β3-AR | 2.5 - 55 nM nih.govmyrbetriqhcp.com | 10.0 - 22.4 nM nih.govnih.gov | 80.4% - 88% nih.govnih.gov | >517-fold nih.gov | >496-fold nih.gov |
| Human β1-AR | 383 nM nih.gov | >10,000 nM | 3% nih.govnih.gov | - | - |
| Human β2-AR | 977 nM nih.gov | >10,000 nM | 15% nih.govnih.gov | - | - |
While mirabegron is highly selective for the β3-adrenoceptor, its interaction with other receptors, particularly at higher concentrations, has been investigated to understand its full pharmacological profile.
Mirabegron has been shown to interact with α1-adrenoceptors, acting as an antagonist. myrbetriqhcp.comcancer.gov Competition assays using membranes from cells transfected with human α1-adrenoceptors revealed that mirabegron binds to these receptors with micromolar affinity. nih.gov The affinity is highest for the α1A and α1D subtypes, and considerably lower for the α1B subtype. nih.govmyrbetriqhcp.com
Functional studies in isolated rat and human tissues have demonstrated that mirabegron can antagonize contractions induced by α1-adrenergic agonists. cancer.govdrugs.com For instance, in the human prostate, mirabegron at concentrations of 5 and 10 μM inhibited contractions induced by noradrenaline, methoxamine, and phenylephrine. nih.gov This antagonistic effect is considered an off-target action, as the concentrations required are much higher than the therapeutic plasma levels of mirabegron. nih.govnih.gov Docking simulations suggest that mirabegron binds to α1A-adrenoceptors at a site distinct from the binding pocket for selective α1-blockers, which may explain its lower affinity. nih.gov
Table 2: Off-Target α1-Adrenoceptor Binding Affinity of (R)-Mirabegron
| Receptor Subtype | Binding Affinity (Ki/Kb) |
|---|---|
| Human α1A-AR | 0.437 - 2.8 µM nih.govnih.govmyrbetriqhcp.com |
| Human α1D-AR | 1.8 - 3.1 µM nih.govmyrbetriqhcp.com |
| Human α1B-AR | ≥ 25 - 26 µM nih.govnih.govmyrbetriqhcp.com |
The therapeutic agent, mirabegron, is the (R)-enantiomer. nih.gov The (S)-enantiomer is considered the distomer, or the less effective form, and is treated as a chiral impurity in pharmaceutical formulations. nih.gov Consequently, detailed preclinical pharmacological data, including specific receptor binding affinities and functional efficacy for (S)-Mirabegron, are not extensively reported in the scientific literature. The focus of research has been on the pharmacologically active (R)-enantiomer. A novel monograph in the European Pharmacopeia has been established for Mirabegron, which includes methods for the determination of the this compound impurity. nih.gov
Off-Target Receptor Interactions: Affinity and Functional Implications
Cellular and Molecular Mechanisms of Action (In Vitro Models)
The primary cellular mechanism of mirabegron's action is the activation of β3-adrenoceptors, leading to an increase in intracellular cAMP concentration. nih.gov This has been demonstrated in various in vitro models.
In studies using mouse brown preadipocytes and 3T3-L1 cells, mirabegron treatment stimulated the expression of uncoupling protein 1 (UCP1), a key marker for thermogenesis in brown and beige adipocytes. nih.gov This effect is mediated through the β3-adrenoceptor, as it activates the protein kinase A pathway, which in turn increases UCP1 gene expression. nih.gov
In human bladder smooth muscle cells, the activation of β3-adrenoceptors by mirabegron leads to smooth muscle relaxation, which is the basis for its therapeutic effect in overactive bladder. nih.gov In vitro organ bath studies using human ureter strips have shown that mirabegron can decrease the frequency and amplitude of spontaneous contractions in a concentration-dependent manner. While β3-adrenoceptor activation is the primary pathway, at higher concentrations, α1-adrenoceptor antagonism may also contribute to smooth muscle relaxation in certain tissues. myrbetriqhcp.comdrugs.com
cAMP Pathway Activation
This compound, a potent β3-adrenoceptor agonist, primarily exerts its pharmacological effects through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This activation is a cornerstone of its mechanism of action, particularly in tissues rich in β3-adrenoceptors, such as adipocytes and bladder smooth muscle. In preclinical studies involving mouse brown adipocytes, mirabegron has been shown to increase intracellular cAMP levels. nih.gov This elevation in cAMP is a direct consequence of β3-adrenoceptor stimulation, which couples to Gαs proteins, leading to the activation of adenylyl cyclase and the subsequent conversion of adenosine triphosphate (ATP) to cAMP. uni-muenchen.de
The functional consequences of this cAMP increase are significant. In the context of bladder smooth muscle, the rise in intracellular cAMP leads to the relaxation of the detrusor muscle. uni-muenchen.deresearchgate.net This is a key mechanism for its therapeutic effect in overactive bladder. researchgate.net Furthermore, studies in mouse urethral tissue have demonstrated that the relaxant effects of mirabegron are enhanced by the phosphodiesterase 4 (PDE4) inhibitor, rolipram, which prevents the breakdown of cAMP, further implicating the cAMP pathway in its smooth muscle relaxant properties. nih.gov Mirabegron's activation of the cAMP pathway is not limited to its direct effects on smooth muscle cells; it is also suggested that it may reduce acetylcholine (B1216132) release from cholinergic nerves via a cAMP-induced pathway, thereby suppressing overactive detrusor muscles. researchgate.net While the canonical cAMP-dependent pathway is central to mirabegron's action, some research suggests the existence of cAMP-independent mechanisms in detrusor smooth muscle relaxation. researchgate.netnih.gov
Induction of Uncoupling Protein 1 (UCP1) Expression
A significant area of preclinical investigation for this compound has been its effect on thermogenesis and metabolism, particularly through the induction of Uncoupling Protein 1 (UCP1). UCP1 is a key protein in brown and "beige" or "brite" adipocytes, responsible for non-shivering thermogenesis by uncoupling mitochondrial respiration from ATP synthesis to dissipate energy as heat. researchgate.netnih.gov
Multiple in vitro and in vivo studies have demonstrated that mirabegron effectively increases the expression of UCP1. In mouse brown adipocytes, mirabegron treatment has been shown to increase UCP1 mRNA content. nih.govmdpi.com This effect is primarily mediated through the β3-adrenoceptor, as the metabolic effects of mirabegron are largely absent in adipocytes derived from β3-adrenoceptor knockout mice. nih.gov The induction of UCP1 expression by mirabegron is a critical step in its ability to stimulate thermogenesis. researchgate.net
Beyond brown adipose tissue (BAT), mirabegron also promotes the "browning" of white adipose tissue (WAT), a process characterized by the emergence of beige adipocytes that express UCP1. researchgate.netmdpi.com This "beiging" effect is associated with improved metabolic health. For instance, studies in obese mice have shown that mirabegron increases UCP1 expression in BAT and is associated with decreased adiposity and improved metabolism. mdpi.com The ability of mirabegron to induce UCP1 expression underscores its potential as a therapeutic agent for metabolic diseases by enhancing energy expenditure.
Enhancement of Glucose Uptake and Glycolysis
In vitro studies using mouse brown adipocytes have demonstrated that mirabegron increases glucose uptake and cellular glycolysis. nih.govmdpi.com This action is directly linked to its activation of β3-adrenoceptors. The enhanced glucose uptake is a key component of the metabolic activation of brown and beige adipocytes, providing the necessary fuel for thermogenesis. nih.govnih.gov The effects of mirabegron on glucose uptake in brown adipocytes are mediated through the β3-adrenoceptor, as demonstrated by the failure of mirabegron to stimulate glucose uptake after treatment with a β3-adrenoceptor antagonist. nih.gov
Modulation of Metabolic Signaling Pathways (e.g., AMPK, mTOR)
This compound has been shown to modulate key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. These pathways are central regulators of cellular energy homeostasis, and their modulation by mirabegron contributes to its metabolic benefits.
In a study on a rat model of right ventricular hypertrophy, mirabegron treatment was found to promote AMPK signaling. nih.gov AMPK is a critical energy sensor that, when activated, promotes catabolic processes to generate ATP. mdpi.com The activation of AMPK by mirabegron in the overloaded right ventricle was associated with a suppression of dynamin-related protein 1 (Drp1), suggesting a role in improving metabolic efficiency in dysfunctional cardiac tissue. nih.gov In hypertrophied cardiomyocytes, mirabegron also enhanced AMPK signaling. nih.gov
The mTOR pathway, which is involved in cell growth and proliferation, is often inversely regulated by AMPK. mdpi.comnih.gov The study in hypertrophied cardiomyocytes showed that mirabegron treatment was associated with changes in mTOR phosphorylation. nih.gov The interplay between AMPK and mTOR is crucial for regulating processes like brown adipocyte differentiation. mdpi.com While direct evidence of mirabegron's effects on the AMPK-mTOR axis in adipocytes from the provided search results is limited, the known roles of these pathways in metabolism suggest that mirabegron's metabolic effects are likely, at least in part, mediated through their modulation.
Tissue-Level Pharmacodynamics (Ex Vivo/In Vitro Animal and Human Tissue Models)
Bladder Smooth Muscle Relaxation
The relaxant effect of this compound on bladder smooth muscle is a well-established and primary mechanism of its therapeutic action in overactive bladder. In vitro studies using isolated human and pig detrusor smooth muscle strips have consistently demonstrated the ability of mirabegron to induce relaxation. researchgate.netnih.gov This relaxation is primarily mediated through the activation of β3-adrenoceptors, leading to an increase in intracellular cAMP. uni-muenchen.de
Studies have shown that mirabegron impairs carbachol-induced contractions in human detrusor smooth muscle. nih.gov The relaxant effects of mirabegron are only partially attenuated by a β3-adrenoceptor antagonist, suggesting that other mechanisms may also be involved. nih.gov Indeed, research indicates that mirabegron-induced relaxation of detrusor smooth muscle occurs via both a β3-adrenoceptor/cAMP-dependent and an independent pathway. nih.gov
In α-toxin-permeabilized detrusor strips, mirabegron decreased tension in a concentration-dependent manner, and this effect was not significantly affected by an adenylyl cyclase inhibitor, further supporting a cAMP-independent mechanism. nih.gov While the precise nature of the cAMP-independent pathway is still being fully elucidated, it highlights the complex pharmacology of mirabegron in the bladder.
Effects on Prostate and Ureteral Smooth Muscle Contractility
Preclinical in vitro studies have demonstrated that this compound can influence the contractility of both prostate and ureteral smooth muscle, although its effects and underlying mechanisms appear to be complex and may differ from its actions in the bladder.
In human prostate tissues, mirabegron has been shown to inhibit neurogenic and α1-adrenergic smooth muscle contractions. nih.gov This inhibitory effect is suggested to be due to an antagonism of α1-adrenoceptors by mirabegron, rather than activation of β3-adrenoceptors. nih.gov Mirabegron produced rightward shifts in urethral contractions induced by the α1-adrenoceptor agonist phenylephrine, consistent with competitive antagonism. nih.gov However, these effects on the prostate generally require concentrations of mirabegron that are significantly higher than those typically achieved in plasma with standard dosing. nih.gov
Regarding the ureter, in vitro studies using isolated porcine and human ureteral tissues have shown that mirabegron can suppress ureteral contractile responses. nih.govbond.edu.aunih.gov In porcine ureter, mirabegron antagonized phenylephrine-induced contractility, an effect attributed to α1-adrenoceptor antagonism, as it was not observed with 5-HT-induced contractions and was not affected by β3-adrenoceptor antagonists. nih.govbond.edu.au In isolated human ureter strips, mirabegron decreased the frequency and amplitude of spontaneous and potassium chloride (KCl)-induced contractions in a concentration-dependent manner. nih.govcncb.ac.cnbohrium.com
Table 1: Summary of Mirabegron's Effects on Ureteral Contractility in Human Tissue
| Parameter | Condition | Effective Concentration Range of Mirabegron |
| Frequency of Spontaneous Contraction | Spontaneous | Statistically significant decrease at 10⁻⁸–10⁻⁴.⁵ M nih.gov |
| 10 mM KCl | Statistically significant change at 10⁻⁹–10⁻⁴.⁵ M nih.gov | |
| Amplitude of Spontaneous Contraction | Spontaneous | Statistically significant decrease at 10⁻⁷–10⁻⁴.⁵ M nih.gov |
| 10 mM KCl | Statistically significant change at 10⁻⁸–10⁻⁴.⁵ M nih.gov |
Inhibition of Bladder Microcontractions
Preclinical research indicates that this compound exerts an inhibitory effect on bladder microcontractions, which are small, spontaneous contractions of the detrusor muscle that occur during the bladder filling phase and are thought to contribute to the sensation of urgency in overactive bladder (OAB). In studies using female Sprague-Dawley rats under isovolumetric bladder conditions, administration of mirabegron led to a decrease in both the mean bladder pressure and the number of microcontractions. nih.gov This effect is potentially linked to mirabegron's ability to suppress mechanosensitive bladder afferent nerve activity, particularly Aδ-fibers. nih.gov
Further investigations in rat models of partial bladder outlet obstruction (BOO), a condition which often leads to detrusor overactivity, have substantiated these findings. In these models, non-voiding contractions (NVCs), which are conceptually similar to microcontractions, are frequently observed. Treatment with mirabegron was found to significantly reduce the frequency of these large non-voiding contractions. nih.gov Specifically, while the muscarinic antagonist tolterodine (B1663597) affected both the amplitude and frequency of NVCs, mirabegron primarily influenced their frequency. nih.gov Another study on rats with BOO also reported that the group treated with mirabegron had significantly fewer NVCs compared to the untreated BOO group. nih.gov This suggests that a key mechanism of mirabegron's therapeutic action in OAB involves the stabilization of the bladder during the storage phase by dampening these minute, aberrant contractions. nih.govresearchgate.net
Table 1: Effect of this compound on Bladder Microcontractions in Anesthetized Rats
| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1 mg/kg) | Finding | Source |
|---|---|---|---|---|---|
| Number of Microcontractions | Baseline | Decreased | Significantly Decreased | Dose-dependent reduction in microcontractions. | nih.gov |
| Mean Bladder Pressure | Baseline | Decreased | Decreased | Reduction in intravesical pressure during isovolumetric conditions. | nih.gov |
| Non-Voiding Contractions (Frequency) | Increased in BOO model | Reduced | - | Primarily affects the frequency, not amplitude, of NVCs. | nih.gov |
In Vivo Animal Models of Pharmacological Activity
This compound has been shown in various animal models to activate thermogenic adipose tissues. Its primary mechanism in this context is the stimulation of β3-adrenergic receptors (β3-ARs), which are highly expressed on the surface of both brown and white adipocytes. nih.gov
In mouse models, mirabegron administration consistently leads to the activation of brown adipose tissue (BAT). This is evidenced by an increase in the expression of Uncoupling Protein 1 (UCP1), a key protein in thermogenesis. nih.govresearchgate.net Histological examination of BAT from mirabegron-treated mice reveals smaller and fewer lipid droplets, indicative of increased lipid utilization for heat production. nih.gov
Table 2: Preclinical Effects of this compound on Adipose Tissue in Murine Models
| Parameter | Animal Model | Key Finding | Source |
|---|---|---|---|
| UCP1 Expression in BAT | C57BL/6J Mice on High-Fat Diet | Increased protein expression. | nih.gov |
| UCP1 Expression in WAT | C57BL/6J Mice on High-Fat Diet | Increased abundance of "beige" cells expressing UCP1 in inguinal WAT. | nih.gov |
| BAT Morphology | C57BL/6J Mice on High-Fat Diet | Lipid droplets were fewer and smaller in size. | nih.gov |
| Energy Expenditure | FVB/N Mice | Increased whole-body oxygen consumption. | researchgate.net |
The activation of adipose tissue by this compound has significant downstream effects on systemic metabolism, as demonstrated in preclinical animal models. A recurring finding in studies using diet-induced obese mice is that mirabegron treatment improves glucose tolerance and enhances insulin (B600854) sensitivity. nih.govresearchgate.net
In FVB/N mice, a single administration of mirabegron prior to a glucose challenge significantly lowered blood glucose levels compared to control animals. researchgate.net This improvement in glucose handling is attributed to increased glucose uptake into both BAT and inguinal WAT, an effect mediated primarily through the β3-AR. researchgate.net Studies using β3-AR knockout mice confirmed that the metabolic benefits of mirabegron, including increased oxygen consumption and improved glucose tolerance, were dependent on the presence of this receptor. researchgate.net
Chronic administration of mirabegron to mice on a high-fat diet not only improved glucose tolerance and insulin sensitivity but also led to decreased circulating levels of insulin. nih.govnih.gov These findings suggest that mirabegron can mitigate some of the metabolic dysfunctions associated with diet-induced obesity. The mechanism appears to be linked to the enhanced capacity of activated brown and beige adipose tissue to clear glucose from the circulation. researchgate.net
Table 3: Preclinical Effects of this compound on Metabolic Parameters in Murine Models
| Parameter | Animal Model | Key Finding | Source |
|---|---|---|---|
| Glucose Tolerance | FVB/N Mice | Significantly reduced blood glucose levels during a glucose tolerance test. | researchgate.net |
| Glucose Tolerance | High-Fat Diet-Induced Obese Mice | Improved whole-body glucose tolerance. | nih.gov |
| Insulin Sensitivity | High-Fat Diet-Induced Obese Mice | Improved insulin sensitivity. | nih.gov |
| Glucose Uptake | FVB/N Mice | Increased glucose uptake into Brown Adipose Tissue (BAT) and inguinal White Adipose Tissue (iWAT). | researchgate.net |
The mechanism of action of this compound within the bladder is not solely limited to direct effects on the detrusor smooth muscle. Preclinical evidence suggests it also modulates the neural pathways controlling bladder function. The parasympathetic nervous system provides the primary excitatory input to the bladder, with acetylcholine being the key neurotransmitter that induces detrusor contraction.
In vivo urodynamic studies in various animal models have consistently demonstrated that this compound improves the storage function of the urinary bladder. A primary effect observed in cystometry studies in rats is an increase in bladder capacity.
In anesthetized rats, mirabegron dose-dependently increased bladder capacity. Similarly, in conscious rats with partial bladder outlet obstruction, mirabegron increased the volume of urine voided per micturition, which is indicative of an increased functional bladder capacity. nih.gov Studies in naïve Sprague-Dawley rats showed that mirabegron administration significantly increased the voided volume and mean compliance of the bladder while decreasing voiding frequency.
A key characteristic of mirabegron's action is its ability to increase bladder capacity without negatively impacting the voiding contraction itself. In several rat models, mirabegron did not suppress the amplitude or peak pressure of micturition contractions. nih.gov This selective action on the storage phase, relaxing the detrusor muscle to allow for greater filling, while preserving the strength of the voiding contraction, is a hallmark of its pharmacological profile.
Table 4: Effects of this compound on Cystometric Parameters in Rats
| Parameter | Animal Model | Effect of this compound | Source |
|---|---|---|---|
| Bladder Capacity / Voided Volume | Anesthetized Rats / Conscious Rats with BOO | Increased | nih.gov |
| Voiding Frequency | Naïve Sprague-Dawley Rats | Decreased | |
| Post-Void Pressure | Naïve Sprague-Dawley Rats | Decreased | |
| Voiding Contraction Amplitude / Peak Pressure | Conscious Rats with BOO / Naïve Rats | No significant effect | nih.gov |
| Bladder Compliance | Naïve Sprague-Dawley Rats | Increased | |
Structure Activity Relationship Sar Studies of Mirabegron
Identification of Molecular Features Governing β3-Adrenoceptor Agonism
The chemical structure of (S)-mirabegron, (R)-2-(2-aminothiazol-4-yl)-N-[4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl]acetamide, contains several key functional groups that are critical for its interaction with and activation of the β3-adrenoceptor. The core of its activity lies in the phenylethanolamine moiety, a common feature in many adrenergic agonists.
The (R)-configuration of the chiral hydroxyl group in the phenylethanolamine portion of mirabegron (B1684304) is essential for its high-affinity binding and agonist activity at the β3-adrenoceptor. This hydroxyl group, along with the secondary amine, forms crucial hydrogen bonds with specific amino acid residues within the orthosteric binding pocket of the receptor. Docking studies using cryo-electron microscopy structures of the β3-adrenoceptor have indicated that both the chiral hydroxyl and the amine of the phenylethanolamine core interact with asparagine-332 (Asn332), while the hydroxyl group also forms an interaction with aspartic acid-117 (Asp117). mdpi.com
While detailed quantitative structure-activity relationship (QSAR) studies on a wide range of mirabegron analogs are not extensively published in the public domain, research on related phenylethanolamine and aryloxypropanolamine derivatives has provided valuable insights. These studies have generally shown that bulky substituents on the aromatic ring of the molecule are favorable for achieving β3-adrenergic selectivity. mdpi.com
The following table summarizes the β3-adrenoceptor agonist activity of mirabegron in comparison to other known β3-agonists, highlighting its potent and selective nature.
| Compound | β3-Adrenoceptor Agonist Activity (EC₅₀, nM) | Cell Line | Reference |
| This compound | 22.4 | CHO cells expressing human β3-AR | Takasu et al., 2007 |
| Vibegron | 2.13 | HEK293 cells expressing human β3-AR | Brucker et al., 2022 researchgate.net |
| Solabegron | 83.6 | CHO-K1 cells expressing human β3-AR | Yamamoto et al., 2023 plos.org |
| Ritobegron | 1523 | CHO-K1 cells expressing human β3-AR | Yamamoto et al., 2023 plos.org |
| Isoproterenol | ~6.7 | CHO cells expressing human β3-AR | Takasu et al., 2007 |
Structural Determinants for Receptor Selectivity and Off-Target Interactions
A key aspect of the pharmacological profile of this compound is its high selectivity for the β3-adrenoceptor over the β1- and β2-adrenoceptor subtypes. This selectivity is crucial for minimizing potential cardiovascular side effects associated with the stimulation of β1- and β2-adrenoceptors in the heart.
Studies have shown that mirabegron possesses a significantly higher affinity for the human β3-adrenoceptor compared to the β1- and β2-adrenoceptors. The binding constants (Ki) for mirabegron at human β3-, β1-, and β2-adrenoceptors have been reported to be 2.5 nM, 383 nM, and 977 nM, respectively. mdpi.com This indicates a more than 150-fold and 390-fold selectivity for the β3-adrenoceptor over the β1- and β2-adrenoceptors, respectively.
Despite its high selectivity for the β3-adrenoceptor, mirabegron has been shown to interact with other receptors, most notably the α1A-adrenoceptor, albeit with much lower affinity. This off-target binding has been investigated to understand its potential clinical implications. The affinity of mirabegron for the α1A-adrenoceptor is in the micromolar range (0.5–5 µM), which is significantly lower than its affinity for the β3-adrenoceptor. mdpi.com
Interestingly, the mechanism of mirabegron binding to the α1A-adrenoceptor appears to differ from that of classical α1A-antagonists. Docking simulations suggest that mirabegron does not interact with the key residues of the orthosteric binding pocket of the α1A-adrenoceptor, such as Asp-106. Instead, it is proposed to bind to exosite regions on the receptor surface. nih.gov Specific interactions with unique residues of the α1A-adrenoceptor, such as methionine-292 (Met-292) and phenylalanine-86 (Phe-86), are thought to account for this off-target binding. nih.gov The anilino part of the mirabegron molecule, rather than the aminothiazole end, appears to be involved in this exosite binding, forming contacts with residues like isoleucine-178, alanine-103, and asparagine-179. nih.gov This distinct binding mode explains the lower affinity of mirabegron for the α1A-adrenoceptor compared to selective α1A-blockers.
The following table provides a comparison of the receptor selectivity profile of mirabegron against other β3-agonists.
| Compound | β3-AR Selectivity vs. β1-AR (fold) | β3-AR Selectivity vs. β2-AR (fold) | Off-Target α1A-AR Affinity (pKi) | Reference |
| This compound | ~153 | ~391 | 6.36 | mdpi.complos.org |
| Vibegron | >7937 | >7937 | Not reported | plos.org |
| Solabegron | 21.3 | >362 | Not reported | plos.org |
| Ritobegron | >124 | 28.1 | Not reported | plos.org |
Computational Chemistry and Molecular Modeling in Mirabegron Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to a receptor. For Mirabegron (B1684304), docking studies have been instrumental in understanding its interactions with both its primary target, the β3-adrenoceptor, and off-target receptors.
β3-Adrenoceptor Binding Site Analysis
While detailed computational analyses of the β3-adrenoceptor binding site specifically for Mirabegron are less extensively detailed in the provided search results compared to its off-target interactions, studies have utilized pharmacophore modeling to guide virtual screening for novel β3-AR agonists researchgate.net. These models, built on known β3-AR agonists, aim to capture the essential features required for binding. Mirabegron itself has been shown to interact with specific amino acid residues within the binding site of the β3-adrenoceptor researchgate.net. Understanding these interactions is key to comprehending its agonist activity.
Off-Target Receptor Binding Analysis (e.g., α1A-adrenoceptor)
Mirabegron's off-target binding to α1-adrenoceptors, particularly the α1A subtype, is clinically relevant as it influences voiding symptoms. Computational docking studies have been employed to investigate these interactions using a cryo-electron microscopy (cryo-EM) structure of the human α1A-adrenoceptor (PDB ID: 7YMH) mdpi.comjensenlab.orgnih.govdntb.gov.ua.
These simulations, often utilizing software like Autodock Vina, have revealed that Mirabegron can adopt at least two binding states on the α1A-adrenoceptor: a "slope orientation" involving approximately 10 contact positions and a "horizontal binding" to the receptor surface involving 4 positions mdpi.comjensenlab.orgnih.govdntb.gov.ua. Crucially, these studies indicate that Mirabegron does not interact directly with the canonical binding pocket residues of α1A, such as Asp-106, Ser-188, or Phe-312 mdpi.comjensenlab.orgnih.govdntb.gov.ua. Instead, its binding is characterized by interactions with transmembrane regions near the pocket, including Phe-288, Phe-289, and Val-107 mdpi.comjensenlab.orgnih.govdntb.gov.ua. Unique positions within the α1A structure, such as Met-292 (involved in slope binding) and Phe-86 (involved in horizontal binding), appear to be critical for Mirabegron's engagement with this off-target receptor mdpi.comjensenlab.orgnih.govdntb.gov.ua. The anilino portion of Mirabegron has been observed to interact with residues like Ile-178, Ala-103, and Asn-179 during slope orientation binding mdpi.comjensenlab.orgnih.govdntb.gov.ua. This lack of direct interaction with the primary binding pocket is thought to contribute to Mirabegron's lower affinity for α1A-adrenoceptors compared to specific α1A-blockers mdpi.comjensenlab.orgnih.govdntb.gov.ua.
Table 1: Mirabegron Docking Interactions with α1A-Adrenoceptor
| Binding State | Key Interacting Residues (Unique α1A Positions) | Other Notable Contact Residues | General Interaction Location |
| Slope Orientation | Met-292 | Phe-288, Phe-289, Val-107, Ile-178, Ala-103, Asn-179 | Transmembrane regions, surface |
| Horizontal Binding | Phe-86 | Phe-288, Phe-289, Val-107 | Receptor surface |
Molecular Dynamics Simulations for Binding Conformations and Receptor Fluctuations
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of ligand-receptor complexes over time. MD simulations of Mirabegron binding to the α1A-adrenoceptor have been performed using software such as GROMACS mdpi.comresearchgate.netresearchgate.net.
These simulations track atomic positions and conformational changes, often analyzed through Root Mean Square Deviation (RMSD) and Radius of Gyration (Gyrate) values mdpi.comresearchgate.netresearchgate.net. RMSD curves have indicated fluctuations in receptor conformation during the initial stages of Mirabegron binding, both in slope and horizontal orientations mdpi.comresearchgate.netresearchgate.net. For instance, Gyrate values showed fluctuations for the first 40 nanoseconds during slope binding, suggesting sequential changes in the receptor's conformation mdpi.comresearchgate.netresearchgate.net. However, these simulations also demonstrated that the ligand-receptor complexes tend to stabilize within a timeframe of approximately 20 nanoseconds, with stabilized RMSD values mdpi.comresearchgate.netresearchgate.net. The Gyrate values generally decreased after ligand binding, implying an increase in the compactness of the protein-ligand complex mdpi.comresearchgate.netresearchgate.net. In other contexts, MD simulations of Mirabegron interacting with Uncoupling Protein 1 (UCP1) have also confirmed complex stability, with RMSD values remaining below 6 Å over 100 ns vetmeduni.ac.at.
Table 2: Mirabegron Molecular Dynamics Simulation Key Findings
| Simulation Type | Receptor Target | Software | RMSD Stabilization | Gyrate Behavior | Observed Effect on Protein |
| MD Simulations | α1A-Adrenoceptor | GROMACS | ~20 ns | Fluctuations in first ~40 ns (slope binding) | Increased compactness |
| MD Simulations | UCP1 | GROMACS | < 6 Å (100 ns) | Not specified | Complex stability |
Density Functional Theory (DFT) for Intermolecular Interactions in Solid Forms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and intermolecular interactions within crystalline solids. Research has applied DFT to analyze novel salt-solvate forms of Mirabegron, such as mirabegronorotate and mirabegron-isobutyrate acetonitrile (B52724) solvate ub.eduresearchgate.netrsc.orgrsc.org.
These studies have unveiled a diverse array of intermolecular interactions, including hydrogen bonding, that were not previously observed in the reported crystal structure of Mirabegron ub.eduresearchgate.netrsc.orgrsc.org. Advanced computational tools like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCIPlot) analysis, and Molecular Electrostatic Potential (MEP) surface mapping have been employed to provide detailed insights into the nature and strength of these interactions ub.eduresearchgate.netrsc.orgrsc.org. DFT analysis has specifically investigated hydrogen bonding patterns in Mirabegron-orotate and Mirabegron-butyrate co-crystals, where anions form charge-assisted hydrogen bonds with the ammonium (B1175870) group of Mirabegron rsc.org. In some cases, anions like orotate (B1227488) form centrosymmetric homodimers through hydrogen bonds rsc.org. These analyses are crucial for understanding the stability and properties of different solid forms of Mirabegron.
Enantiorecognition Mechanism Studies via Molecular Modeling
Mirabegron possesses a chiral center, leading to R- and S-enantiomers. While R-Mirabegron is the pharmacologically active form, the S-enantiomer can exist as an impurity. Molecular modeling, in conjunction with chromatographic techniques, has been used to investigate the enantiorecognition mechanisms of Mirabegron.
Studies have employed high-performance liquid chromatography (HPLC) with cyclodextrin (B1172386) (CD)-based chiral stationary phases (CSPs) for the enantioseparation of Mirabegron nih.govresearchgate.netresearcher.liferesearchgate.net. Molecular docking and thermodynamic analysis have been utilized to elucidate the enantiorecognition mechanism nih.govresearchgate.netresearcher.liferesearchgate.net. These investigations revealed that Mirabegron interacts primarily with the phenylcarbamate groups on the outer surface of specific CSPs, such as phenylcarbamate-β-cyclodextrin nih.govresearchgate.netresearcher.liferesearchgate.net. The enantioseparation process is often enthalpy-controlled nih.govresearchgate.netresearcher.liferesearchgate.net. A developed HPLC method using a Chiral CD-Ph column achieved a resolution (Rs) of 1.9 within 10 minutes, with the impurity S-Mirabegron eluting first nih.govresearcher.life. Molecular modeling helps to analyze these interactions at a molecular level, contributing to the development of robust methods for determining enantiomeric purity.
Table 3: Mirabegron Enantioseparation via Molecular Modeling
| Technique Used | Chiral Stationary Phase (CSP) | Key Mirabegron Interaction Site | Enantioseparation Nature | Elution Order (S vs R) |
| HPLC + Molecular Docking | Phenylcarbamate-β-cyclodextrin (Chiral CD-Ph) | Phenylcarbamate groups on CSP surface | Enthalpy-controlled | S-Mirabegron elutes first |
Preclinical Metabolism and Drug Drug Interactions of Mirabegron
Metabolic Pathways and Metabolite Identification (In Vitro and Animal Models)
In vitro data indicate that the oxidative metabolism of (S)-Mirabegron is primarily mediated by Cytochrome P450 3A4 (CYP3A4), with a minor role for Cytochrome P450 2D6 (CYP2D6). researchgate.netnih.gov Studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP3A4 is the main enzyme responsible for the N-dealkylation and oxidation of the compound. researchgate.net The contribution of CYP2D6 to the metabolism of this compound is considered minor. researchgate.netnih.gov In healthy individuals who are genetically poor metabolizers of CYP2D6, the mean maximum concentration (Cmax) and area under the curve (AUC) of mirabegron (B1684304) were only about 16% and 17% higher, respectively, compared to extensive metabolizers, further suggesting the limited role of this enzyme in its clearance. researchgate.netclinpgx.org
Besides CYP enzymes, other enzyme systems play a significant role in the metabolism of this compound.
Butyrylcholinesterase (BChE): The amide hydrolysis of this compound is catalyzed by esterases, including butyrylcholinesterase. researchgate.netnih.gov A kinetic analysis of BChE-catalyzed hydrolysis showed that the enzyme exhibits Michaelis-Menten behavior with a distinct, long pre-steady-state phase. nih.govmdpi.com This behavior was interpreted as a slow equilibrium between two active forms of the enzyme, a high-activity initial form (E) and a lower-activity final form (E'). nih.govmdpi.com
| Enzyme Form | kcat (min⁻¹) | Km (μM) |
|---|---|---|
| Initial Form (E) | 7.3 | 23.5 |
| Final Form (E') | 1.6 | 3.9 |
Glucuronidation: Direct conjugation with glucuronic acid is another major metabolic pathway for this compound. researchgate.net This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, with studies suggesting the involvement of UGT2B7, UGT1A3, and UGT1A8. nih.gov
In Vitro Inhibition and Induction of Drug-Metabolizing Enzymes
The potential for this compound to cause drug-drug interactions via the inhibition or induction of cytochrome P450 enzymes has been investigated in vitro. nih.gov These studies are critical for predicting how the drug might affect the metabolism of co-administered medications. nih.gov
In vitro studies have demonstrated that this compound is a time-dependent inhibitor of CYP2D6. nih.govresearchgate.net This inhibition is dependent on the presence of NADPH. nih.gov The IC50 value in human liver microsomes decreased from 13 μM to 4.3 μM after a 30-minute pre-incubation period, indicating a strengthening of inhibition over time. nih.govresearchgate.nettandfonline.com Further evaluation suggests that this compound may act, in part, as an irreversible or quasi-irreversible, metabolism-dependent inhibitor of CYP2D6. nih.govresearchgate.netnih.gov This finding indicates a potential for this compound to inhibit the metabolism of drugs that are substrates of CYP2D6 in a clinical setting. nih.govresearchgate.net
The inhibitory potential of this compound against other major CYP isozymes was also evaluated. This compound was predicted not to cause clinically significant metabolic drug-drug interactions through the inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4/5. nih.govresearchgate.net For these enzymes, the IC50 values, both with and without pre-incubation, were greater than 100 μM. nih.govtandfonline.com this compound is considered a weak inhibitor of CYP3A4. researchgate.netresearchgate.net
Regarding enzyme induction, in vitro studies using freshly isolated human hepatocytes showed that this compound is not an inducer of CYP1A2 or CYP3A4. nih.govresearchgate.net At a concentration of 10 μM, this compound had a minimal effect on the activity and mRNA levels of CYP1A2 and CYP3A4. nih.govtandfonline.com
| CYP Isozyme | Inhibition Potential | IC50 Value (μM) |
|---|---|---|
| CYP2D6 (without pre-incubation) | Time-Dependent Inhibitor | 13 |
| CYP2D6 (with 30-min pre-incubation) | Time-Dependent Inhibitor | 4.3 |
| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, CYP3A4/5 | Weak/No Inhibition | >100 |
Table of Compound Names
| Name | Type |
| This compound | Active Pharmaceutical Ingredient |
| Desipramine | CYP2D6 Substrate |
| Ketoconazole | CYP3A Inhibitor |
| Metoprolol | CYP2D6 Substrate |
| Omeprazole | CYP Inducer Control |
| Rifampin | CYP Inducer Control |
| Solifenacin (B1663824) | CYP3A Substrate |
| Tamsulosin | α1-adrenoceptor antagonist |
Intellectual Property and Patent Landscape Academic Contributions
Academic Contributions to Synthesis Methodologies
Academic researchers have contributed to the development of novel and efficient synthetic routes for Mirabegron (B1684304). These efforts often focus on creating more practical, cost-effective, and scalable processes compared to initial patented methods.
One notable contribution comes from a collaboration involving the Department of Chemistry at Jawaharlal Nehru Technological University Hyderabad. Researchers developed a short and practical four-step synthesis of Mirabegron starting from (R)-styrene epoxide researchgate.net. This approach was designed to overcome limitations of earlier syntheses, such as tedious chromatographic purifications researchgate.net. The key steps in this academic-led synthesis include researchgate.net:
The simultaneous masking of both the secondary amine and the benzylic hydroxyl groups.
Reduction of a nitro group using tin(II) chloride (SnCl2).
Amidation performed in the presence of a cost-effective carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
This synthesis highlights a common focus of academic research: to refine existing industrial processes by introducing more efficient reagents and reducing the number of steps, thereby making the production more economically viable researchgate.net. Other patented synthesis methods, while not exclusively academic, solve problems like low product yield and unsuitability for large-scale industrial production by employing strategies such as amino protection, condensation reactions, oxidation, and reductive amination nih.govgoogle.com. These patented routes often aim to create methods with mild reaction conditions, high yield, and low cost, which are goals shared by academic process chemistry research google.com.
Academic Contributions to Formulation and Delivery Systems
Academic institutions have been instrumental in innovating the formulation and delivery of (S)-Mirabegron, primarily to address its poor solubility and low bioavailability nih.govnih.gov. Research in this area is crucial for enhancing the therapeutic efficacy and patient compliance of the drug, which is commercially available as an extended-release (ER) formulation ijpsjournal.com.
A significant area of academic research has been the development of novel drug delivery systems.
Co-amorphous Dispersions : Researchers from the College of Pharmacy at Dongguk University and CHA University developed co-amorphous dispersions of Mirabegron with various acids, including 1,2-ethanedisulfonic acid (EFA), 1,5-naphthalenedisulfonic acid (NDA), and L-pyroglutamic acid (PG) nih.gov. These formulations were found to improve solubility and thermodynamic stability. Subsequent pharmacokinetic studies in rats and mice demonstrated that these co-amorphous dispersions significantly increased the oral bioavailability of Mirabegron, with relative increases ranging from 143% to 234% compared to the pure drug nih.gov.
Solid Lipid Nanoparticles (SLNs) : Another academic study focused on formulating Mirabegron-loaded solid lipid nanoparticles (MBN-SLNs) coated with PEG-400 to bypass the extensive first-pass metabolism in the liver and improve oral bioavailability nih.gov. The research, utilizing a pre-emulsion-ultrasonication method, resulted in stable nanoparticles that demonstrated a slow, sustained release of the drug. In vivo studies in Wistar rats showed that the PEG-coated SLNs increased the relative bioavailability of Mirabegron by two-fold compared to a simple dispersion of the drug nih.gov. This work showcases how academic research into nanocarriers can provide a viable strategy for improving the delivery of poorly bioavailable drugs like Mirabegron nih.gov.
Additionally, numerous academic studies have explored different polymers and techniques for creating extended-release tablets, which is the standard formulation for Mirabegron semanticscholar.orgbepls.comresearchgate.net. These studies often evaluate various grades of polymers like Hydroxypropyl methylcellulose (HPMC), carbopol, and xanthan gum to optimize the drug release profile over a prolonged period, typically 8 to 12 hours semanticscholar.orgresearchgate.net.
Overview of Academic Institutions' Roles in Patent Filings
While the primary patent holder for Mirabegron is the originating company, Astellas Pharma Inc. patsnap.com, academic institutions have also actively contributed to the patent landscape. These contributions often take the form of patents for specific formulations or novel synthesis methods that arise from their research.
Q & A
Q. What is the primary mechanism of action of (S)-Mirabegron, and how does it differ from antimuscarinic agents?
this compound selectively activates β3-adrenergic receptors in the detrusor muscle, promoting bladder relaxation and increasing storage capacity. Unlike antimuscarinics, which block acetylcholine receptors, it avoids side effects like dry mouth and constipation . Key preclinical studies used radioligand binding assays and functional cAMP assays to confirm receptor specificity .
Q. What validated analytical methods are available for quantifying this compound in bulk, formulations, and biological samples?
High-performance liquid chromatography (HPLC) with UV detection (247 nm) is widely used, employing a C18 column and mobile phase of pH 2.0 buffer/acetonitrile (80:20 v/v). Method validation includes linearity (r² ≥ 0.999), recovery (99–101%), and stability-indicating capability via forced degradation studies . Liquid chromatography-mass spectrometry (LC-MS) is preferred for bioanalysis due to higher sensitivity .
Q. How does this compound compare to antimuscarinics in terms of efficacy and persistence in overactive bladder (OAB) treatment?
Pooled Phase III trials show comparable efficacy between mirabegron 50 mg and antimuscarinics in reducing incontinence episodes (mean difference: −1.3 vs. −1.2/day). However, persistence rates at 12 months are higher for mirabegron (≥30%) due to better tolerability (e.g., lower dry mouth incidence: 2.3% vs. 8.3%) .
Q. What are the key safety considerations for this compound in elderly populations?
In patients ≥65 years, mirabegron demonstrates similar safety to placebo, with no significant increases in hypertension or tachycardia. However, baseline cardiovascular monitoring is recommended due to dose-dependent increases in pulse rate (≈1–2 bpm at 50 mg) .
Advanced Research Questions
Q. How can researchers address contradictions in clinical data on this compound’s onset of action across trials?
Phase II studies reported symptom improvement at Week 1, while Phase III trials measured efficacy at Week 4. To resolve this, use mixed-effects repeated measures (MMRM) models to analyze early timepoints and stratify by baseline severity. Note that differences in endpoints (e.g., incontinence vs. micturition frequency) also contribute to variability .
Q. What experimental designs are optimal for evaluating this compound’s metabolic effects, such as improved glucose homeostasis?
Use hyperinsulinemic-euglycemic clamps and oral glucose tolerance tests (OGTT) to assess insulin sensitivity. In a 2020 trial, mirabegron increased β-cell function (disposition index: +28%, P=0.01) and reduced HbA1c (−0.3%, P=0.01) via beige adipose tissue activation. Pair these with adipose/muscle biopsies for histochemistry and RNA sequencing to elucidate tissue crosstalk .
Q. How should researchers design stability studies to support patent claims for this compound formulations?
Include accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) and stress conditions (e.g., photo-stability per ICH Q1B). In a patent dispute, data on "preservation stability under harsh conditions" were dismissed due to lack of specification alignment. Predefine acceptance criteria (e.g., ±5% assay variation) and validate methods using quality-by-design (QbD) principles .
Q. What methodologies mitigate confounding in real-world studies comparing this compound to antimuscarinics?
Apply propensity score matching (PSM) to balance covariates like age, comorbidities, and prior OAB treatment. A 2021 study using PSM found no increased cardiovascular risk (HR=0.98 for MACE) with mirabegron vs. antimuscarinics. Sensitivity analyses (e.g., E-value=1.5) confirmed robustness against unmeasured confounding .
Q. How can in vitro models elucidate this compound’s indirect effects on skeletal muscle metabolism?
Treat differentiated human adipocytes with mirabegron and collect conditioned media to incubate with myotubes. A 2020 study showed a 2.5-fold increase in muscle PGC1α expression (P<0.001), suggesting adipokine-mediated crosstalk. Combine this with siRNA knockdown of β3-AR in adipocytes to confirm mechanism specificity .
Q. What statistical approaches resolve discrepancies in adherence rates across this compound studies?
Use Kaplan-Meier analysis with log-rank tests to compare persistence rates, accounting for censoring (e.g., switch to other therapies). A retrospective study reported 44% adherence (PDCC ≥80%) for mirabegron vs. 25% for anticholinergics. Stratify by prior OAB medication exposure to reduce heterogeneity .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
